Fmoc-D-Glu(OtBu)-OH

Enantiomeric Purity Chiral HPLC Peptide Synthesis

Fmoc-D-Glu(OtBu)-OH is the essential orthogonally protected D-amino acid for Fmoc-SPPS. Base-labile Fmoc (α-amino) and acid-labile OtBu (γ-carboxyl) protection enables precise D-Glu incorporation without side-chain interference. Substituting L-enantiomer or Boc-analogs causes synthesis failure or altered stereochemistry. For GLP-1 agonists and lipidated peptides, selective γ-carboxyl deprotection permits on-resin fatty acid/PEG conjugation. Certified enantiomeric purity ≥99.5% minimizes diastereomeric impurities for preclinical CMC compliance. ≥98.0% HPLC purity ensures consistent coupling in automated synthesizers. Choose this D-configuration building block for reproducible peptide drug synthesis.

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
CAS No. 104091-08-9
Cat. No. B557683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu(OtBu)-OH
CAS104091-08-9
SynonymsFmoc-D-Glu(OtBu)-OH; 104091-08-9; Fmoc-D-glutamicacid5-tert-butylester; Fmoc-D-Glu(OBut)-OH; Fmoc-D-glutamicacidgamma-tert-butylester; Commercial; AmbotzFAA1324; PubChem10015; AC1Q1MQ9; KSC497A3J; SCHEMBL120511; CTK3J7034; 5-tert-ButylN-Fmoc-D-glutamate; MolPort-003-983-022; ZINC2555083; ANW-56614; CF-303; AKOS015924150; AC-5220; RTC-060736; Fmoc-D-glutamicacid?-tert-butylester; AJ-39695; AK-25270; KB-52042; DB-083289
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
InChIKeyOTKXCALUHMPIGM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9): Orthogonal Protected D-Glutamic Acid for Fmoc-SPPS


Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) is a protected D-amino acid derivative essential for modern Fmoc-based solid-phase peptide synthesis (SPPS) . As the 5-tert-butyl ester of N-α-Fmoc-D-glutamic acid (MF: C₂₄H₂₇NO₆, MW: 425.47 g/mol) , it features orthogonal protection: the base-labile Fmoc group on the α-amino terminus and the acid-labile tert-butyl (OtBu) ester on the γ-carboxyl side chain . This orthogonal protection strategy enables precise, sequential incorporation of D-glutamic acid residues into synthetic peptides without side-chain interference .

Fmoc-D-Glu(OtBu)-OH: Why Generic Substitution Fails for Stereochemically Defined Peptide Synthesis


Substituting Fmoc-D-Glu(OtBu)-OH with its L-enantiomer (Fmoc-L-Glu(OtBu)-OH), alternative protecting group strategies (e.g., Boc-D-Glu(OtBu)-OH), or unprotected D-Glu derivatives fundamentally alters the stereochemical and functional outcome of the target peptide [1]. The D-configuration imparts distinct three-dimensional geometry, often conferring resistance to enzymatic degradation and altered receptor binding compared to L-peptides [2]. Furthermore, the orthogonal Fmoc/tBu protection scheme is specifically designed for the base-mediated deprotection cycles of Fmoc-SPPS; using a Boc-protected analog would require harsh acidic deprotection (TFA) incompatible with Fmoc chemistry, leading to premature cleavage and synthesis failure . The specific purity and enantiomeric excess of this compound are critical for minimizing deletion sequences and diastereomeric impurities in the final product, directly impacting research reproducibility and pharmaceutical development costs .

Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9): Quantitative Differentiation Guide for Scientific Procurement


Enantiomeric Purity of Fmoc-D-Glu(OtBu)-OH: Minimizing L-Isomer Contamination in D-Peptide Synthesis

Fmoc-D-Glu(OtBu)-OH from premium sources is specified with an enantiomeric purity of ≥ 99.5% (a/a), corresponding to ≤ 0.5% L-enantiomer impurity [1]. In contrast, generic or lower-grade D-amino acid derivatives often lack rigorous enantiomeric purity specifications, with typical L-isomer contamination levels exceeding 1-2% in some commercial offerings [2]. This quantifiable difference in chiral purity directly impacts the diastereomeric homogeneity of the final peptide product, which is critical for biological activity and regulatory compliance .

Enantiomeric Purity Chiral HPLC Peptide Synthesis Quality Control

Chromatographic Purity (HPLC) of Fmoc-D-Glu(OtBu)-OH: Impact on Crude Peptide Quality and Yield

High-purity Fmoc-D-Glu(OtBu)-OH is routinely specified at ≥ 98.0% (HPLC) . Some premium grades achieve >99% purity [1]. This level of purity minimizes the presence of deletion sequences, truncated peptides, and side-products that arise from amino acid impurities, such as dipeptides or free amino acids, which can be present at levels up to 2-5% in lower-grade materials [2]. The direct consequence is a higher yield of the target peptide and a reduced purification burden, which is a critical cost and time factor in both academic and industrial settings .

HPLC Purity Peptide Synthesis Impurity Profiling Quality Control

Optical Rotation of Fmoc-D-Glu(OtBu)-OH: Confirmation of D-Stereochemistry and Batch-to-Batch Consistency

The specific optical rotation of Fmoc-D-Glu(OtBu)-OH is consistently reported as positive, confirming the D-configuration. Reported values include [α]D²⁰ = +4.5° ± 1° (c = 1, AcOH/H₂O 4:1) and [α]D²⁰ = +8.5° ± 2.0° (c = 1, MeOH) . This positive rotation contrasts with the negative rotation of its L-enantiomer, Fmoc-L-Glu(OtBu)-OH . Specifying a narrow optical rotation range ensures batch-to-batch consistency and confirms the correct stereoisomer, which is critical for peptide drugs where D-amino acid incorporation is intended to enhance metabolic stability or modulate bioactivity [1].

Optical Rotation Stereochemistry Chirality Quality Control

Orthogonal Protection Strategy of Fmoc-D-Glu(OtBu)-OH: Enabling Regioselective Side-Chain Modification

The Fmoc/tBu protection scheme in Fmoc-D-Glu(OtBu)-OH is orthogonal: the Fmoc group is removed under mild basic conditions (20% piperidine in DMF), while the OtBu ester remains stable . Conversely, the OtBu ester is cleaved under acidic conditions (TFA) used for final global deprotection, while the peptide-resin bond is also cleaved . This is in contrast to analogs like Fmoc-D-Glu-OMe, where the methyl ester can be partially labile to basic conditions, or Boc-D-Glu(OtBu)-OH, which is incompatible with Fmoc chemistry . This orthogonal stability enables precise, regioselective introduction of D-Glu residues and, if desired, selective deprotection of the γ-carboxyl for further on-resin functionalization, a key advantage in constructing complex, branched, or lipidated peptides such as GLP-1 analogs .

Orthogonal Protection Solid-Phase Peptide Synthesis Regioselective Chemistry Peptide Engineering

Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9): Primary Application Scenarios Supported by Quantitative Differentiation


Synthesis of D-Peptide Therapeutics Requiring High Chiral Purity

When developing peptide drug candidates where a D-amino acid is strategically placed to enhance proteolytic stability or modulate receptor binding, the enantiomeric purity of the building block is non-negotiable. Using Fmoc-D-Glu(OtBu)-OH with certified enantiomeric purity ≥ 99.5% minimizes diastereomeric impurities, ensuring that the biological activity observed is due to the intended D-peptide and not a confounding mixture. This is critical for preclinical efficacy and safety studies, and for meeting regulatory CMC requirements for chiral purity.

Construction of Branched or Lipidated Peptides Requiring Regioselective Modification

In the synthesis of complex peptides like GLP-1 receptor agonists (e.g., semaglutide) or lipidated peptide hormones, the γ-carboxyl group of a glutamic acid residue is often used as a site for attaching fatty acids or PEG chains. The orthogonal Fmoc/tBu protection of Fmoc-D-Glu(OtBu)-OH allows for selective, on-resin deprotection of the γ-carboxyl group using mild acid conditions (e.g., 1-2% TFA) without removing the peptide from the resin or affecting other side-chain protecting groups . This regioselective functionalization is impossible with analogs lacking this orthogonal protection, making Fmoc-D-Glu(OtBu)-OH a necessary building block for such designs .

High-Throughput and Automated Peptide Synthesis Requiring Reproducible Coupling Efficiency

In automated peptide synthesizers used for library production or large-scale peptide manufacture, consistency in coupling efficiency is paramount. High-purity Fmoc-D-Glu(OtBu)-OH (≥98.0% HPLC) reduces the risk of incomplete couplings and the accumulation of deletion sequences. The tert-butyl ester enhances solubility in organic solvents like DMF, promoting efficient coupling reactions and minimizing aggregation, which is a common issue with D-amino acid sequences . This translates to higher crude peptide yields and more predictable, automatable syntheses, reducing manual intervention and purification costs.

Academic and Industrial Peptide Research Requiring Reliable and Cost-Effective Building Blocks

For research groups and CDMOs that need to balance quality and cost, sourcing Fmoc-D-Glu(OtBu)-OH with a guaranteed minimum purity and enantiomeric excess from a reliable supplier is a key procurement decision. The quantifiable purity and chiral specifications provide a tangible metric for comparing vendors and ensuring that the material will perform consistently. This reduces the risk of failed syntheses, lost time, and wasted resources on purification, ultimately offering better value for the research budget.

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